molecular formula C9H7NO B6599321 4-(furan-3-yl)pyridine CAS No. 27079-81-8

4-(furan-3-yl)pyridine

Cat. No. B6599321
CAS RN: 27079-81-8
M. Wt: 145.16 g/mol
InChI Key: TUAOCHMKNGTVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06306892B1

Procedure details

According to the procedure described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromopyridine hydrochloride (500 mg, 2.57 mmol) was coupled to fresh 3-furanboronic acid (see Thompson, W. J.; Gaudino, G. J. Org. Chem. 1984, 49, 5237-5243) to furnish 373 mg (100%) of crude 4-furan-3-yl-pyridine as an unstable solid that was used immediately. NMR and IR matched that of literature (see Ribereau, P.; Queguiner, G. Can. J. Chem. 1983, 61, 334-342 and Ishikura, M.; Ohta, T.; Terashima, M. Chem. Pharm. Bull. 1985, 33, 4755-4763).
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)[CH:6]=[CH:5][C:4]([C:7]2[CH:11]=[CH:10][O:9][CH:8]=2)=[CH:3][CH:2]=1.Cl.BrC1C=C[N:23]=CC=1.O1C=CC(B(O)O)=C1>>[O:9]1[CH:10]=[CH:11][C:7]([C:4]2[CH:5]=[CH:6][N:23]=[CH:2][CH:3]=2)=[CH:8]1 |f:1.2|

Inputs

Step One
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=COC=C1)C1=CC=CC=C1
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 373 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.